molecular formula C14H11ClN2O2S2 B2398893 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-26-3

3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2398893
CAS RN: 896686-26-3
M. Wt: 338.82
InChI Key: FYIXCDFZXWZLQQ-UHFFFAOYSA-N
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Description

The compound “3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to a class of compounds known as 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazine 1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines are isolated as intermediates in the reaction with 2-chlorobenzenesulfonamide . These intermediates are then cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiadiazine derivatives, including compounds structurally related to "3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide," has been extensively studied. These compounds are synthesized through various chemical reactions, highlighting their complex structures and the influence of substituents on their properties. For example, the title compound in a study was found to adopt a half-chair conformation, demonstrating the impact of structural modifications on the molecule's geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking interactions (Fun et al., 2011).

Chemical Reactions and Applications

The chemical reactivity and applications of thiadiazine derivatives have been the subject of research, indicating a broad scope of potential applications. For instance, studies have explored the ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides to access 4H-benzo[b][1,4]thiazine dioxides, highlighting the synthetic versatility of thiadiazine derivatives and their relevance in pharmaceutical chemistry (Fülöpová et al., 2015).

Catalytic Applications

Research has also focused on the catalytic applications of thiadiazine derivatives. A specific study demonstrated the use of a thiadiazine derivative as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds under aqueous media, emphasizing the role of these compounds in facilitating eco-friendly and efficient synthetic routes (Khazaei et al., 2015).

Potential Biological Activity

The exploration of the biological activity of thiadiazine derivatives has led to the synthesis of novel compounds with potential antibacterial and antioxidant activities. This indicates the therapeutic potential of these compounds in treating various diseases and conditions, thus contributing to the development of new drugs and therapeutic agents (Zia-ur-Rehman et al., 2009).

Biochemical Analysis

Biochemical Properties

The 3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the release of insulin as a result of its activity as an ATP-sensitive potassium channel opener . It also inhibits some enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .

Cellular Effects

The compound exerts various effects on different types of cells and cellular processes. For example, it has been found to inhibit the growth of some renal and non-small cell lung cancer cell lines .

properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c15-11-6-2-1-5-10(11)9-20-14-16-12-7-3-4-8-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIXCDFZXWZLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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